molecular formula C16H15N3O3S B2782030 methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate CAS No. 1207039-53-9

methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate

Cat. No.: B2782030
CAS No.: 1207039-53-9
M. Wt: 329.37
InChI Key: GBMUVKBKRFYHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[b]thiophene core, which is fused with a pyrazole ring and further functionalized with a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Scientific Research Applications

Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions

    Synthesis of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Formation of Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Mechanism of Action

The mechanism of action of methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate
  • Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]furan-2-carboxylate
  • Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]pyrrole-2-carboxylate

Uniqueness

The uniqueness of methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate lies in its specific structural features, such as the benzo[b]thiophene core and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 3-[(2,4-dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-8-17-19(2)13(9)15(20)18-12-10-6-4-5-7-11(10)23-14(12)16(21)22-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMUVKBKRFYHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.